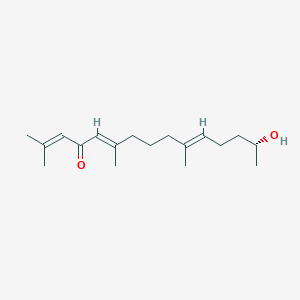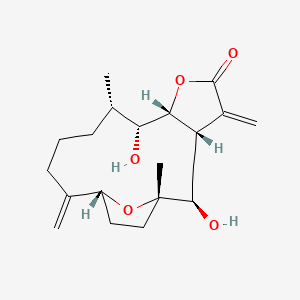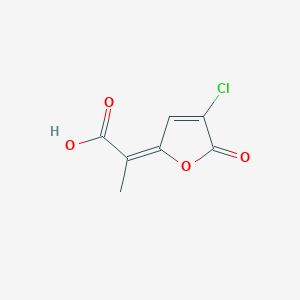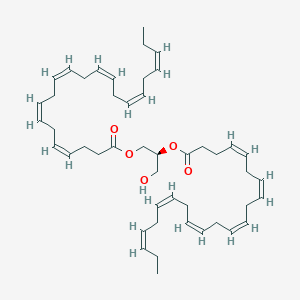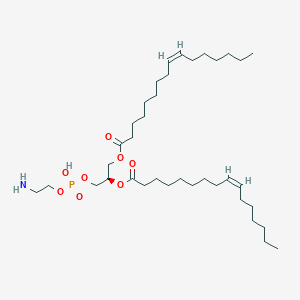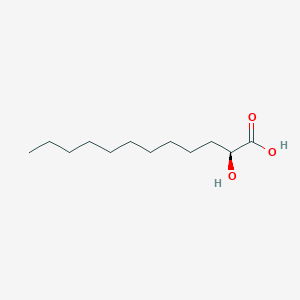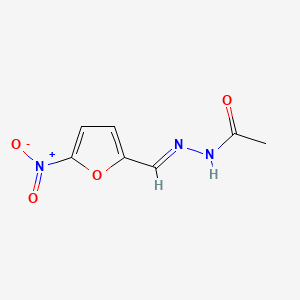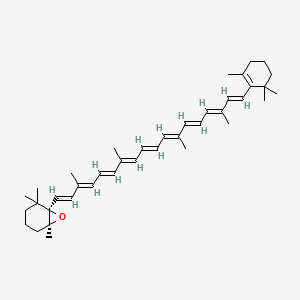
(5S,6R)-beta-carotene 5,6-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R)-beta-carotene 5,6-epoxide is a beta-carotene 5,6-epoxide.
Scientific Research Applications
Chemical Synthesis and Chirality
- Eschenmoser, Uebelhart, and Eugster (1979) demonstrated the synthesis and established the chirality of (5S,6R)-beta-carotene 5,6-epoxide. This work involved Wittig-condensation and the use of sulfurane reagent to achieve the optically active epoxides (Eschenmoser et al., 1979).
- Another study by Eschenmoser and Eugster (1978) focused on the synthesis of this compound, highlighting its unusual solubility characteristics and establishing the chirality of carotene epoxides without other O-functions (Eschenmoser & Eugster, 1978).
Role in Photosynthesis
- Young, Barry, and Britton (1989) reported the presence of β-carotene-5,6-epoxide in higher plant photosynthetic tissue, particularly associated with PS I reaction centres. It’s suggested as a product of photooxidative events in the photosynthetic apparatus (Young et al., 1989).
Antioxidant Properties and Cell Differentiation
- Kennedy and Liebler (1991) studied the peroxyl radical oxidation of beta-carotene, leading to the formation of beta-carotene epoxides. They suggested that epoxide formation might partly account for the antioxidant properties of beta-carotene (Kennedy & Liebler, 1991).
- Duitsman et al. (1999) found that the 5,6-monoepoxide of beta-carotene showed higher activity in inducing differentiation of NB4 leukemia cells than other monoepoxides or beta-carotene itself (Duitsman et al., 1999).
Bioavailability and Absorption
- Barua and Olson (2001) reported that beta-carotene 5,6-epoxide was absorbed well by humans and could be more active than beta-carotene in certain biological processes (Barua & Olson, 2001).
Role in Plant Pigmentation
- Kishimoto et al. (2004) identified carotenoids in chrysanthemum petals, including forms of lutein-5,6-epoxide, suggesting a role in plant pigmentation (Kishimoto et al., 2004).
properties
Product Name |
(5S,6R)-beta-carotene 5,6-epoxide |
|---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(1R,6S)-2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+/t39-,40+/m0/s1 |
InChI Key |
RVCRIPILOFSMFG-MLLMWRMGSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@]23[C@@](O2)(CCCC3(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



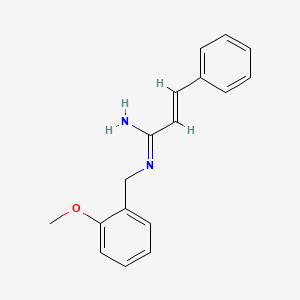
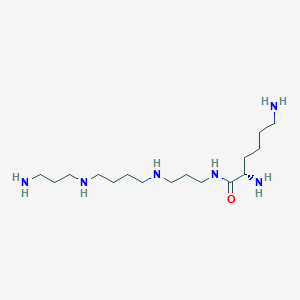
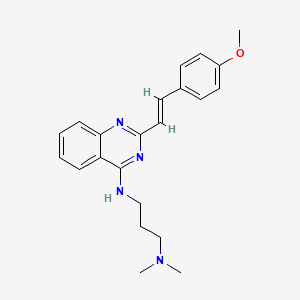
![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)
